molecular formula C16H22O2 B3026060 trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one CAS No. 2351820-19-2

trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one

Cat. No. B3026060
CAS RN: 2351820-19-2
M. Wt: 246.34 g/mol
InChI Key: IAYKBJFWLAKGMR-HUUCEWRRSA-N
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Description

Trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one is a synthetic compound that has a wide range of applications in scientific research. It is an important component of many biochemical and physiological processes, and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Bioreduction in Organic Solvents :

    • Research by Majewska and Kozłowska (2013) explored the reduction of trans-4-phenylbut-3-en-2-one using the roots of carrot, celeriac, and beetroot in isooctane, leading to the production of (S)-trans-4-Phenylbut-3-en-2-ol. This study highlights the potential of using plant tissue in organic solvent systems for bioreduction processes (Majewska & Kozłowska, 2013).
  • Chemical Structure Analysis and Thionation Studies :

    • Ishii et al. (2000) investigated the formation and structural properties of cis- and trans-3,6-bis(1,1,3,3-tetramethyl-4-oxo-4-phenylbutyl)-1,2,4,5-tetrathianes. This research provides insights into the chemical properties and structural conformations of similar compounds (Ishii et al., 2000).
  • Synthesis and Antitumor Activity :

    • Boyd et al. (1980) conducted a study on the synthesis of racemic cis- and trans-4-phenylcyclophosphamide and evaluated their antitumor activities. This research is significant for understanding the synthesis and potential therapeutic applications of related compounds (Boyd et al., 1980).
  • Asymmetric Synthesis of Amino Acids :

    • Fadnavis et al. (2006) explored the conversion of 2,4-Dioxo-4-phenylbutyric acid to (S)-2-amino acids, demonstrating the utility of these transformations in the asymmetric synthesis of nonproteinogenic amino acids, a crucial aspect of biochemical research (Fadnavis et al., 2006).
  • Catalytic Isomerization Studies :

    • Davies, Dimichiel, and Pickles (1968) investigated the isomerization of n-phenylbutenes catalyzed by palladium complexes. This research contributes to the understanding of catalytic processes and isomerization reactions in organic chemistry (Davies, Dimichiel, & Pickles, 1968).
  • Synthesis of Phosphanylbis(N‐arylglycines) :

    • Lach et al. (2016) conducted research on the synthesis of phosphanylbis(N‐arylglycines) and spontaneous diastereoselective lactamization, contributing to the field of organic synthesis and the development of novel compounds (Lach et al., 2016).
  • Oligomer Synthesis for Foldamers :

    • Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, contributing to the development of foldamers, a significant area in biomimetic chemistry (Lucarini & Tomasini, 2001).
  • Neuroprotective Effects in Cerebral Ischemia :

    • Qi et al. (2004) studied the neuroprotective effect of Sodium 4-phenylbutyrate (4-PBA) on cerebral ischemic injury, indicating its potential therapeutic applications in neurological disorders (Qi et al., 2004).
  • Ruthenium Complexes in Organic Synthesis :

    • Winter and Hornung (1999) explored the preparation of 2-ammoniobutenynyl Ru-complexes, shedding light on the use of ruthenium complexes in organic synthesis (Winter & Hornung, 1999).

properties

IUPAC Name

(3R,4R)-3-(4-phenylbutyl)-4-propyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYKBJFWLAKGMR-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@H](C(=O)O1)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
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trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
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trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
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trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
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trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
Reactant of Route 6
trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one

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